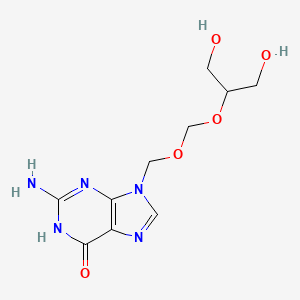

2-氨基-9-(((2-羟基-1-(羟甲基)乙氧基)甲氧基)甲基)-1,9-二氢-6H-嘌呤-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as Acyclovir, is a potent inhibitor of the Herpesvirus family, including cytomegalovirus . It is used to treat complications from AIDS-associated cytomegalovirus infections . The IUPAC name of the drug is 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one . Its molecular formula is C8H11N5O3 and its molecular mass is 225.21 g/mol .

科学研究应用

腐蚀抑制

该化合物已被研究为1.0 M盐酸溶液中低碳钢的绿色缓蚀剂 {svg_1}. 随着抑制剂浓度的增加,其抑制效率也随之提高,在500ppm浓度下,其最大效率可达92% {svg_2}. 该化合物在低碳钢表面的吸附遵循Langmuir吸附等温线 {svg_3}.

抗病毒应用

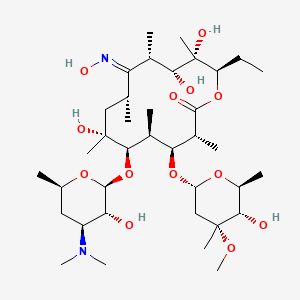

该化合物因其抗病毒特性已在专利中有所提及 {svg_4}. 然而,其抗病毒应用的具体细节在搜索结果中并不容易获得。

生化/生理作用

该化合物,也称为更昔洛韦,是一种核苷鸟嘌呤类似物,含有活性部分更昔洛韦三磷酸 {svg_5}. 这种活性部分可以通过在延伸过程中中断病毒DNA来抑制病毒复制 {svg_6}.

巨细胞病毒(CMV)视网膜炎的治疗

更昔洛韦是预防人类免疫缺陷病毒(HIV)患者巨细胞病毒(CMV)视网膜炎疾病的有效药物 {svg_7}. 它对涉及肺部、肝脏和胃肠道的CMV疾病表现出治疗效果 {svg_8}.

酶促磷酸化

更昔洛韦可以通过单纯疱疹病毒胸腺嘧啶激酶(HSV-TK)或宿主编码的脱氧鸟苷激酶酶促磷酸化为活性三磷酸类似物 {svg_9}.

研究应用

更昔洛韦已与白藜芦醇联合使用,以研究其对黑色素瘤细胞的影响 {svg_10}. 它也被用作病毒胸腺嘧啶激酶的合成底物,以研究其对人类诱导多能干细胞的影响 {svg_11}.

作用机制

The compound “2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one”, also known as “UNII-R4FRA714XK”, is more commonly referred to as Ganciclovir . Here is a detailed explanation of its mechanism of action:

Target of action

Ganciclovir’s primary target is a virus-encoded cellular enzyme, thymidine kinase (TK) . This enzyme is crucial for the replication of the virus.

Mode of action

Ganciclovir is a nucleoside guanosine analog. Its antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by thymidine kinase .

Biochemical pathways

Once activated, Ganciclovir triphosphate, the active form of the drug, inhibits viral replication by interrupting the viral DNA during elongation .

Result of action

The molecular and cellular effects of Ganciclovir’s action result in the inhibition of viral replication, thereby preventing the spread of the virus within the host organism .

生化分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It contains an active moiety, ganciclovir triphosphate . This active moiety can inhibit viral replication by interrupting the viral DNA during elongation .

Cellular Effects

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has significant effects on various types of cells and cellular processes. It exhibits therapeutic effects against cytomegalovirus (CMV) disease involving the lungs, liver, and gastrointestinal tract .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

属性

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158853 |

Source

|

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346598-14-8 |

Source

|

| Record name | Ganciclovir Specified Impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B601465.png)

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)